molecular formula C19H15N3O3 B2663688 N-([3,3'-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2309606-25-3

N-([3,3'-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2663688
CAS No.: 2309606-25-3
M. Wt: 333.347
InChI Key: JEGZBTFYFWKFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([3,3’-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a bipyridine moiety linked to a benzo[d][1,3]dioxole structure through a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the carboxamide group: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate amine (such as 3,3’-bipyridine) in the presence of coupling agents like carbodiimides to form the carboxamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing efficient purification processes to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-([3,3’-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bipyridine moiety can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents or alkylating agents under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted bipyridine derivatives.

Scientific Research Applications

N-([3,3’-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide depends on its application:

    In coordination chemistry: Acts as a bidentate ligand, coordinating with metal ions to form stable complexes.

    In biological systems: Interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bipyridine moiety can intercalate with DNA, while the benzo[d][1,3]dioxole structure can interact with various proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([3,3’-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of a bipyridine moiety and a benzo[d][1,3]dioxole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-19(14-3-4-17-18(7-14)25-12-24-17)22-9-13-6-16(11-21-8-13)15-2-1-5-20-10-15/h1-8,10-11H,9,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGZBTFYFWKFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.